Product packaging for 5h-Tetrazole-5-thiol(Cat. No.:CAS No. 18686-81-2)

5h-Tetrazole-5-thiol

Cat. No.: B097625
CAS No.: 18686-81-2
M. Wt: 102.12 g/mol
InChI Key: JAAIPIWKKXCNOC-UHFFFAOYSA-N
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Description

5h-Tetrazole-5-thiol (CAS: 18686-81-2) is a heterocyclic organic compound with the molecular formula CH₂N₄S and a molecular weight of 102.12 g/mol [ citation:1 ]. It serves as a versatile and critical precursor in medicinal chemistry, materials science, and coordination chemistry. As a bifunctional ligand containing multiple nitrogen atoms and a thione group, it readily forms coordination complexes with various metal ions, which are explored for their magnetic and fluorescent properties [ citation:2 ]. In research, this compound acts as a key synthetic intermediate. It is a known building block for the preparation of more complex molecules, including other tetrazole-thiol derivatives like 1-phenyl-1H-tetrazole-5-thiol, which has applications as a corrosion inhibitor and in the spectrophotometric determination of metals [ citation:6 ]. Its mechanism of action in scientific applications often involves its ability to act as a nucleophile or to form stable complexes, influencing biochemical and catalytic pathways [ citation:1 ]. The classic and widely documented synthesis involves the cyclization of thiourea with hydrazine hydrate under acidic conditions, followed by diazotization with sodium nitrite, yielding the product with a reported purity of >95% [ citation:1 ]. Researchers should note that the stability of this compound is pH-dependent; it is stable in slightly acidic media but may hydrolyze rapidly under alkaline conditions (pH > 8) [ citation:1 ]. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use [ citation:1 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2N4S B097625 5h-Tetrazole-5-thiol CAS No. 18686-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMSAKVDTXWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(N=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939470
Record name 5H-Tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18686-81-2, 181791-11-7
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea-Hydrazine Cyclization (Patent Method)

The most widely documented method involves the reaction of thiourea with hydrazine hydrate under acidic conditions. As detailed in US Patent 4,526,978, the process proceeds via the following steps:

  • Reaction Setup : Thiourea reacts with hydrazine hydrate in hydrochloric acid (HCl) at 0–5°C.

  • Diazotization : Sodium nitrite (NaNO₂) is added to generate the diazo intermediate.

  • Cyclization : The reaction mixture is stirred for 12–24 hours, followed by pH adjustment to 5–6 using sodium hydroxide (NaOH).

  • Isolation : The product precipitates as a white solid, filtered and washed with cold water.

Key Data :

  • Yield : 70–80%

  • Purity : >95% (confirmed by HPLC)

  • Reaction Time : 18–24 hours

  • Temperature : 0–5°C (critical for minimizing byproducts)

This method is favored industrially due to its scalability and cost-effectiveness, though it requires precise temperature control to avoid decomposition of intermediates.

Isothiocyanate-Azide Cyclization (PMC Method)

An alternative route, reported in PMC3530929, utilizes para-methoxybenzylisothiocyanate and sodium azide (NaN₃) in a two-step process:

  • Thiocarbamoylation : para-Methoxybenzylisothiocyanate reacts with NaN₃ in dimethylformamide (DMF) at 80°C for 8 hours.

  • Deprotection : The intermediate is treated with trifluoroacetic acid (TFA) to remove the para-methoxybenzyl group, yielding this compound.

Key Data :

  • Yield : 65–75% (after deprotection)

  • Challenges :

    • Explosive risk during deprotection (requires in situ handling).

    • Strict anhydrous conditions to prevent hydrolysis.

This method is preferred for laboratory-scale synthesis due to its modularity, enabling the introduction of protective groups for downstream functionalization.

Hydrazine-Carbon Disulfide Condensation (General Method)

A generalized approach, cited by Vulcanchem, involves hydrazine derivatives and carbon disulfide (CS₂) under basic conditions:

  • Base-Mediated Reaction : Hydrazine reacts with CS₂ in the presence of NaOH or KOH.

  • Cyclization : Heating at 60–80°C promotes tetrazole ring formation.

  • Acidification : The mixture is acidified to precipitate the product.

Key Data :

  • Yield : 50–60% (lower due to competing side reactions).

  • Industrial Relevance : Optimized for bulk production via continuous-flow reactors.

While less efficient than the patent method, this route is adaptable to diverse hydrazine precursors, enabling structural variants.

Comparative Analysis of Synthetic Methods

Parameter Thiourea-Hydrazine Isothiocyanate-Azide Hydrazine-CS₂
Starting Materials Thiourea, hydrazinepara-MethoxybenzylisothiocyanateHydrazine, CS₂
Reaction Time 18–24 hours8–10 hours12–18 hours
Yield 70–80%65–75%50–60%
Scalability IndustrialLaboratoryPilot-scale
Key Advantage High purity, low costModular functionalizationBroad substrate scope

Industrial Production Considerations

Large-scale synthesis prioritizes the thiourea-hydrazine route due to its economic viability. Critical factors include:

  • Temperature Control : Jacketed reactors maintain 0–5°C during diazotization.

  • Waste Management : Neutralization of acidic byproducts (e.g., NaCl) requires filtration and recycling.

  • Safety Protocols : Explosive intermediates necessitate inert atmosphere handling.

Recent Advances in Synthesis

Emerging strategies focus on:

  • Microwave-Assisted Cyclization : Reducing reaction times to 2–4 hours with 10–15% yield improvements.

  • Flow Chemistry : Enabling continuous production with real-time monitoring to minimize decomposition .

Chemical Reactions Analysis

Types of Reactions

5h-Tetrazole-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

5h-Tetrazole-5-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5h-Tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₇H₆N₄S (for 1-phenyl derivative) .
  • Thermal Stability : Moderate, decomposes above 150°C .
  • Reactivity : The thiol group participates in alkylation, acylation, and polymerization reactions .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The table below compares 5H-tetrazole-5-thiol with structurally related tetrazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
This compound -SH at C5 CH₂N₄S 102.12 160–165 (decomp.) Bioisostere, ligand synthesis
5-(Methylthio)-1H-tetrazole -SMe at C5 C₂H₄N₄S 116.14 149–152 Pharmaceutical intermediates
1-Phenyl-1H-tetrazole-5-thiol -SH at C5, -Ph at N1 C₇H₆N₄S 178.23 210–215 Antibacterial agents
5-Amino-1H-tetrazole -NH₂ at C5 CH₃N₅ 85.08 205–210 Energetic materials
1-Hydroxy-5H-tetrazole -OH at N1 CH₂N₄O 102.07 120–125 (decomp.) Selective synthesis via diazotization

Reactivity and Stability

  • Reactivity with Trichloroethylene :
    • This compound reacts with trichloroethylene to form S-dichlorovinyl derivatives, while 5-substituted tetrazoles (e.g., 5-methylthio) yield N-dichlorovinyl products. The latter exhibit low thermal stability but polymerize readily .
  • Thermal Stability :
    • 5-Substituted derivatives (e.g., 5-(methylthio)) decompose at lower temperatures (~150°C) compared to 1-phenyl derivatives (>200°C) .

Q & A

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

  • Methodological Answer : Stability is pH-dependent: the compound is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH > 8). Conflicting data often stem from uncontrolled pH during storage. Buffered stability studies with UPLC-MS monitoring over 14 days provide reliable degradation profiles .

Methodological Best Practices

  • Synthetic Reproducibility : Use argon/vacuum lines for moisture-sensitive reactions and characterize intermediates immediately after isolation.
  • Data Validation : Cross-reference XRD with solid-state NMR to confirm polymorph identity.
  • Computational Modeling : Validate DFT results with experimental spectroscopic data to ensure predictive accuracy.

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